3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
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Overview
Description
“3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide” is a compound that has been studied for its potential biological activities . It is known to interact with the bromodomain of the BRD4 protein, which is involved in recognizing acetylated histones, a vital process of epigenetic regulation .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and would be best understood using molecular visualization tools. The compound has been studied using X-ray diffraction, a technique that allows for the determination of the atomic and molecular structure of a crystal .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Synthesis and Biological Activity : A study reported the synthesis of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, characterized by NMR, IR spectroscopy, and mass spectrometry. These compounds demonstrated significant psychotropic, anti-inflammatory, and cytotoxic activities in vivo and in vitro. They showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action, highlighting a correlation between biological results and structural characteristics (Zablotskaya et al., 2013).
Herbicidal Activity
Synthesis and Herbicidal Effectiveness : Another study focused on the synthesis and herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. The compound was synthesized using bromine as a cyclic reagent, and its crystal structure was determined through X-ray diffraction. It showed effective herbicidal activity, providing insights into the development of new agrochemicals (Liu et al., 2008).
Nematicidal and Anticancer Applications
Anticancer Potential : Research on heterocyclic compounds derived from cyclohexane-1,3-dione explored the synthesis of new anticancer compounds. The study evaluated the cytotoxicity of newly synthesized products against human cancer and normal cell lines, with some compounds showing high cytotoxicity against cancer cell lines. This research contributes to the development of new therapeutic agents for cancer treatment (Shaaban et al., 2014).
Antimicrobial and Cytotoxic Activities
Synthesis and Evaluation of Antimicrobial Properties : A study on novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives synthesized and investigated for antimicrobial activity revealed that some compounds demonstrated high antibacterial activity, while others displayed anticandidal effects. Additionally, their cytotoxic activity was tested against various human leukemia cells, with some compounds showing selective cytotoxic activity. This work underlines the importance of structural and physicochemical properties in designing antimicrobial and cytotoxic agents (Dawbaa et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription .
Mode of Action
This compound acts as an inhibitor of BRD4 . It binds to the bromodomains of BRD4, preventing the recognition of acetylated lysine residues on histone tails . This disrupts the normal function of BRD4, leading to changes in gene expression .
Pharmacokinetics
It is noted that two potent compounds of 2-thiazolidinones, a class to which this compound belongs, have shown good metabolic stability . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The inhibition of BRD4 by this compound can lead to changes in gene expression, potentially affecting cellular functions such as cell proliferation and inflammation . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active.
Properties
IUPAC Name |
3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXHHBRHHBNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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